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molecular formula C7H15NO B066319 CIS-4-AMINO-1-METHYLCYCLOHEXANOL CAS No. 177906-46-6

CIS-4-AMINO-1-METHYLCYCLOHEXANOL

Cat. No. B066319
M. Wt: 129.2 g/mol
InChI Key: KUKASNZJTIKRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096571B2

Procedure details

4-(Benzylamino)-1-methylcyclohexanol (335 mg, 1.53 mmol) was dissolved in EtOH (7.95 ml), followed by addition of Pd (10 wt % on activated carbon, 35 mg), and then the resulting liquid was stirred at room temperature under hydrogen stream for 31 hours. The resulting reaction liquid was filtered, concentrated under reduced pressure, and dried under vacuum, to obtain 164 mg of white solid (83%).
Name
4-(Benzylamino)-1-methylcyclohexanol
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
7.95 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][C:12]([CH3:16])([OH:15])[CH2:11][CH2:10]1)C1C=CC=CC=1>CCO.[Pd]>[NH2:8][CH:9]1[CH2:14][CH2:13][C:12]([CH3:16])([OH:15])[CH2:11][CH2:10]1

Inputs

Step One
Name
4-(Benzylamino)-1-methylcyclohexanol
Quantity
335 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCC(CC1)(O)C
Name
Quantity
7.95 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
35 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting liquid was stirred at room temperature under hydrogen stream for 31 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
31 h
Name
Type
product
Smiles
NC1CCC(CC1)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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